molecular formula C27H30O15 B191661 Kaempferol 7-neohesperidoside CAS No. 17353-03-6

Kaempferol 7-neohesperidoside

Cat. No. B191661
CAS RN: 17353-03-6
M. Wt: 594.5 g/mol
InChI Key: ZEJXENDZTYVXDP-CSJHBIPPSA-N
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Description

  • Scientific Research Applications

      Chemistry: Kaempferol 7-neohesperidoside serves as a valuable natural product for studying flavonoid glycosides and their reactivity.

      Biology: It may have implications in plant physiology, as it is found in seeds.

      Medicine: Its anticancer activity suggests potential therapeutic applications.

      Industry: Although not directly used in industry, its study contributes to our understanding of natural compounds.

  • Mechanism of Action

    • The exact mechanism by which Kaempferol 7-neohesperidoside exerts its effects is not fully elucidated.
    • It likely interacts with cellular pathways related to oxidative stress, inflammation, and cell proliferation.
  • Future Directions

    Future research endeavors should give priority to investigating the specific dosage and duration of Kaempferol 7-O-neohesperidoside administration for different pathological conditions, while simultaneously conducting deeper investigations into the comprehensible mechanisms of action related to the regulation of aryl hydrocarbon receptor (AhR) . It has the potential to be an effective therapy for numerous tumors .

    Biochemical Analysis

    Biochemical Properties

    Kaempferol 7-neohesperidoside interacts with various enzymes, proteins, and other biomolecules. It has been shown to have significant potential in various biological activities

    Cellular Effects

    This compound has been shown to have a significant impact on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress androgen-dependent and androgen-independent prostate cancer cells proliferation and induce their apoptosis .

    Molecular Mechanism

    The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to affect liver cancer cells by affecting various molecular mechanisms and pathways in cancer progression .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models

    Metabolic Pathways

    This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can also have effects on its localization or accumulation

    Subcellular Localization

    This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

    Preparation Methods

      Synthetic Routes: The synthetic routes for Kaempferol 7-neohesperidoside are not extensively documented. it can be obtained through chemical synthesis or isolation from natural sources.

      Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely available in the literature.

  • Chemical Reactions Analysis

      Reactions: Kaempferol 7-neohesperidoside can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products formed during these reactions would include modified forms of this compound, such as aglycones or other glycosides.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Kaempferol 7-neohesperidoside’s uniqueness lies in its specific structure and occurrence in seeds.

    properties

    IUPAC Name

    7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZEJXENDZTYVXDP-CSJHBIPPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H30O15
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70938402
    Record name Kaempferol 3-O-rutinoside
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70938402
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    594.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    17353-03-6, 31921-42-3
    Record name Kaempferol 7-O-neohesperidoside
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=17353-03-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Kaempferol 7-neohesperidoside
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353036
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Kaempferol-7-rhamnoglucoside
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031921423
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Kaempferol 3-O-rutinoside
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70938402
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.600
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What is Kaempferol 7-neohesperidoside and where is it found?

    A1: this compound, also known as Kaempferol-7-O-neohesperidoside, is a flavonoid glycoside. Flavonoids are a large group of polyphenolic compounds widely distributed in plants, known for their potential health benefits. this compound has been identified in various plant species, including Achillea nobilis [], Polygonatum sibiricum [, ], Chimonanthus nitens [], Hosta species [], and Litchi chinensis [].

    Q2: How does the structure of this compound influence its activity compared to other similar flavonoids?

    A2: The specific position of the neohesperidose sugar moiety attached to the kaempferol structure plays a role in its biological activity. For instance, research has shown that this compound did not significantly affect cholesterol biosynthesis, in contrast to Kaempferol and its 3-glucoside derivative which showed a stimulatory effect []. This suggests that the position and type of glycosylation can significantly alter the biological activity of flavonoids.

    Q3: What analytical techniques are commonly employed for the identification and quantification of this compound in plant extracts?

    A3: High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) [] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) [, ] are commonly used techniques for the identification and quantification of this compound. These techniques allow for the separation, detection, and structural characterization of individual flavonoids within complex plant extracts.

    Q4: Are there significant variations in the content of this compound between cultivated and wild-grown plant species?

    A4: Yes, research has shown that the content of this compound can vary significantly between cultivated and wild-grown plant species. For example, a study on Polygonatum sibiricum revealed that the wild-grown type contained a significantly higher amount of this compound compared to the cultivated type []. This highlights the potential influence of environmental and cultivation factors on the phytochemical profile of plants.

    Q5: Has this compound shown potential in inhibiting tumor cell growth?

    A5: While this compound itself has not been extensively studied for its antitumor activity, a closely related compound, litchioside D, isolated from Litchi chinensis seeds, along with two other flavonoid glycosides, exhibited in vitro antitumor activity against A549, LAC, Hep-G2, and HeLa cell lines []. Further research is needed to determine if this compound possesses similar antitumor properties.

    Q6: What is the significance of understanding the fragmentation patterns of this compound in mass spectrometry analysis?

    A6: Understanding the fragmentation patterns of this compound in mass spectrometry is crucial for its accurate identification and structural elucidation. Studies have focused on characterizing the fragmentation pathways of flavonoid glycosides, including this compound, using techniques like Electrospray Ionization Tandem Quadrupole Mass Spectrometry (ESI-MS/MS) [, ]. These studies help establish specific diagnostic ions that allow researchers to confidently identify and quantify this compound in complex mixtures.

    Q7: Has this compound been investigated for its potential neuroprotective effects?

    A7: While specific studies on this compound's neuroprotective properties are limited, other flavonols, like Isorhamnetin, Kaempferol, and Quercetin, found in the ethyl acetate fraction of Opuntia ficus-indica var. saboten ripe fruit extracts, demonstrated a protective effect against oxidative stress in neuronal PC-12 cells []. This suggests potential avenues for future research exploring the neuroprotective potential of this compound.

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